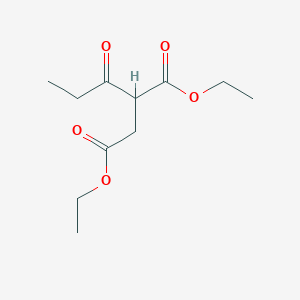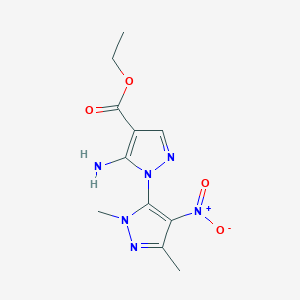
2-isothiocyanato-2,3-dihydro-1H-indene
Overview
Description
2-isothiocyanato-2,3-dihydro-1H-indene is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The compound’s structure features an isothiocyanate group attached to a dihydroindene ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isothiocyanato-2,3-dihydro-1H-indene typically involves the reaction of 2,3-dihydro-1H-indene with thiophosgene or other isothiocyanate precursors under controlled conditions. One common method is the reaction of 2,3-dihydro-1H-indene with thiophosgene in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-isothiocyanato-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form spiro compounds, especially in the presence of bifunctional thiourea catalysts.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form addition products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Catalysts: Bifunctional thiourea catalysts are often used to facilitate cyclization reactions.
Solvents: Dichloromethane, ethanol, and other inert solvents are commonly used.
Major Products
Thiourea Derivatives: Formed through nucleophilic substitution reactions.
Spiro Compounds: Formed through cyclization reactions with barbiturate-based olefins.
Scientific Research Applications
2-isothiocyanato-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-isothiocyanato-2,3-dihydro-1H-indene involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity underlies its biological activities and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-isothiocyanato-1-indanone: Another indene derivative with an isothiocyanate group, known for its use in asymmetric catalysis and cyclization reactions.
2,3-dihydro-1H-indene-2-thiol: A thiol derivative of dihydroindene, used in various organic synthesis applications.
Uniqueness
2-isothiocyanato-2,3-dihydro-1H-indene is unique due to its specific structural features, including the isothiocyanate group attached to the dihydroindene ring. This combination imparts distinct reactivity and potential for forming diverse derivatives, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
2-isothiocyanato-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c12-7-11-10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZURARUOQAYJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371487 | |
| Record name | 2-isothiocyanato-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-87-5 | |
| Record name | 2,3-Dihydro-2-isothiocyanato-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-isothiocyanato-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Bromopentyl)oxy]-4-chlorobenzene](/img/structure/B1621311.png)
![2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde](/img/structure/B1621312.png)

![2-[4-(2-Fluorobenzyl)piperazino]ethan-1-ol](/img/structure/B1621314.png)

![Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B1621318.png)

![1-[(2-Hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1621320.png)


![2-[4-(Tert-butyl)phenoxy]nicotinic acid](/img/structure/B1621325.png)

![Methyl 2-[(2-oxopropyl)thio]benzoate](/img/structure/B1621329.png)

